

Optimal concentration of sodium sarcosinate for DNA extraction from tissue.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium sarcosinate

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Optimal Concentration of Sodium Sarcosinate for DNA Extraction from Tissue

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Sodium sarcosinate, also known as Sarkosyl, is an anionic surfactant widely employed in molecular biology for the lysis of cells and the subsequent extraction of high-quality DNA from various tissue samples. Its efficacy lies in its ability to disrupt cellular membranes and denature proteins, thereby releasing nucleic acids into the lysate. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in determining the optimal concentration of **sodium sarcosinate** for their specific tissue samples and downstream applications.

Mechanism of Action:

Sodium sarcosinate is an amphipathic molecule, possessing both a hydrophilic head and a hydrophobic tail.^[1] This structure allows it to integrate into the lipid bilayers of cellular and nuclear membranes. The hydrophobic tails interact with the lipid core of the membrane, while the hydrophilic heads remain associated with the aqueous environment. This insertion disrupts the membrane's integrity, leading to cell lysis. Furthermore, **sodium sarcosinate** is a strong

denaturing agent for proteins, including DNases, which helps to protect the liberated DNA from enzymatic degradation.[2]

Quantitative Data Summary

The optimal concentration of **sodium sarcosinate** can vary depending on the tissue type, the presence of other detergents in the lysis buffer, and the specific protocol being followed. The following table summarizes concentrations cited in various protocols.

Concentration (w/v)	Tissue/Sample Type	Associated Lysis Buffer Components	Reference/Notes
0.5%	Bacterial cell pellet (inclusion bodies)	Tris, NaCl, DTT, Arginine, Glycyl glycine	Sufficient for solubilizing protein from inclusion bodies. [3]
1%	General protein extraction/fractionation	Not specified	Used to separate soluble and insoluble protein fractions.[2]
1%	Neutral Comet Assay Lysis Buffer	2.5 M NaCl, 100 mM EDTA, 10 mM Tris Base, 1% Triton X-100	Component of a high-salt lysis buffer for assessing DNA damage.[4]
1%	Lysis Solution for general DNA extraction	5M Sodium chloride, Disodium EDTA, Tris base, Sodium Hydroxide	A general-purpose lysis solution with a final pH of 10.[5]
5%	Coconut (Cocos nucifera L.) leaf tissues	CTAB, PVP	Used in a modified CTAB method for plants with high polysaccharide and polyphenol content.[6]

Experimental Protocols

Below are detailed protocols for DNA extraction from tissue using **sodium sarcosinate**. These protocols are adapted from established methods and should be optimized for specific experimental needs.

Protocol 1: Standard DNA Extraction from Animal Tissue

This protocol is a general method suitable for a variety of animal tissues.

Materials:

- Tissue sample (up to 25 mg)
- Lysis Buffer:
 - 50 mM Tris-HCl (pH 8.0)
 - 100 mM EDTA (pH 8.0)
 - 100 mM NaCl
 - 1% (w/v) **Sodium Sarcosinate**
 - Proteinase K (20 mg/mL stock)
- RNase A (10 mg/mL stock)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- 3 M Sodium Acetate (pH 5.2)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Procedure:

- Tissue Homogenization: Place the fresh or frozen tissue sample in a 1.5 mL microcentrifuge tube. If the tissue is large, mince it into smaller pieces on a clean, sterile surface.
- Lysis:
 - Add 500 μ L of Lysis Buffer to the tube.
 - Add 2.5 μ L of Proteinase K (20 mg/mL stock) to a final concentration of 100 μ g/mL.
 - Vortex briefly and incubate at 55°C for 1-3 hours, or overnight, with occasional mixing until the tissue is completely lysed.
- RNase Treatment:
 - Cool the lysate to room temperature.
 - Add 2.5 μ L of RNase A (10 mg/mL stock) to a final concentration of 100 μ g/mL.
 - Incubate at 37°C for 30 minutes.
- Phenol-Chloroform Extraction:
 - Add an equal volume (500 μ L) of phenol:chloroform:isoamyl alcohol to the lysate.
 - Mix by inverting the tube for 2 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at room temperature.
 - Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
- Chloroform Extraction:
 - Add an equal volume (500 μ L) of chloroform:isoamyl alcohol.
 - Mix by inverting the tube for 2 minutes.
 - Centrifuge at 12,000 x g for 5 minutes at room temperature.
 - Transfer the upper aqueous phase to a new microcentrifuge tube.

- DNA Precipitation:
 - Add 1/10 volume (50 μ L) of 3 M Sodium Acetate (pH 5.2).
 - Add 2-2.5 volumes (1-1.25 mL) of ice-cold 100% ethanol.
 - Mix gently by inversion until a white DNA precipitate becomes visible.
 - Incubate at -20°C for at least 1 hour.
- Pelleting and Washing:
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
 - Carefully discard the supernatant.
 - Wash the DNA pellet with 500 μ L of ice-cold 70% ethanol.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Drying and Resuspension:
 - Carefully discard the supernatant.
 - Air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Resuspend the DNA pellet in 30-100 μ L of TE buffer or nuclease-free water.
 - Incubate at 65°C for 10 minutes to aid in dissolution.

Protocol 2: Modified CTAB Method for Plant Tissue

This protocol is adapted for plant tissues, which often contain high levels of polysaccharides and polyphenols that can interfere with DNA extraction.^[6]

Materials:

- Plant leaf tissue (0.5 g)

- Liquid Nitrogen
- Extraction Buffer (pre-heated to 60°C):
 - 100 mM Tris-HCl (pH 8.0)
 - 20 mM EDTA (pH 8.0)
 - 1.4 M NaCl
 - 2% (w/v) CTAB (Cetyltrimethylammonium bromide)
 - 1% (w/v) PVP (Polyvinylpyrrolidone)
- 5% (w/v) **Sodium Sarcosinate** solution (2 mL per sample)
- Chloroform:Isoamyl Alcohol (24:1)
- Isopropanol (ice-cold)
- Wash Buffer: 76% Ethanol, 10 mM Ammonium Acetate
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

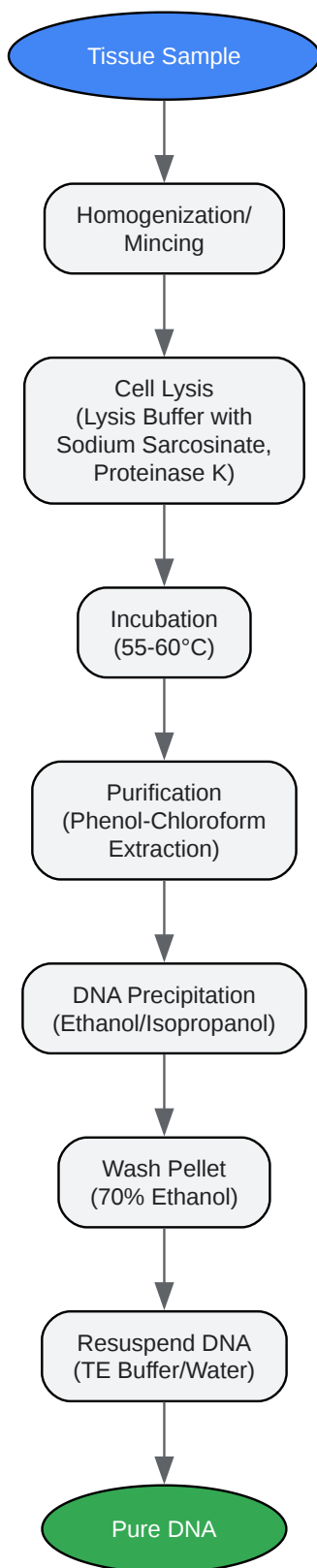
Procedure:

- Tissue Grinding: Freeze the leaf tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
- Lysis:
 - Transfer the powdered tissue to a centrifuge tube.
 - Add 4 mL of pre-heated Extraction Buffer per gram of fresh tissue.
 - Add 2 mL of 5% N-lauroylsarcosine.[\[6\]](#)

- Mix by inversion.
- Incubate at 60°C for 30 minutes with occasional gentle swirling.[6]
- Chloroform Extraction:
 - Cool the mixture to room temperature.
 - Add an equal volume of chloroform:isoamyl alcohol.
 - Mix gently by inversion for 10 minutes.
 - Centrifuge at 10,000 x g for 15 minutes at room temperature.
 - Carefully transfer the upper aqueous phase to a new tube.
- DNA Precipitation:
 - Add 0.6 volumes of ice-cold isopropanol.
 - Mix gently by inversion.
 - Incubate at -20°C for at least 30 minutes.
- Pelleting and Washing:
 - Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the DNA.
 - Discard the supernatant.
 - Wash the pellet with 1 mL of Wash Buffer.
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.
 - Repeat the wash with 70% ethanol.
- Drying and Resuspension:
 - Discard the supernatant and air-dry the pellet.

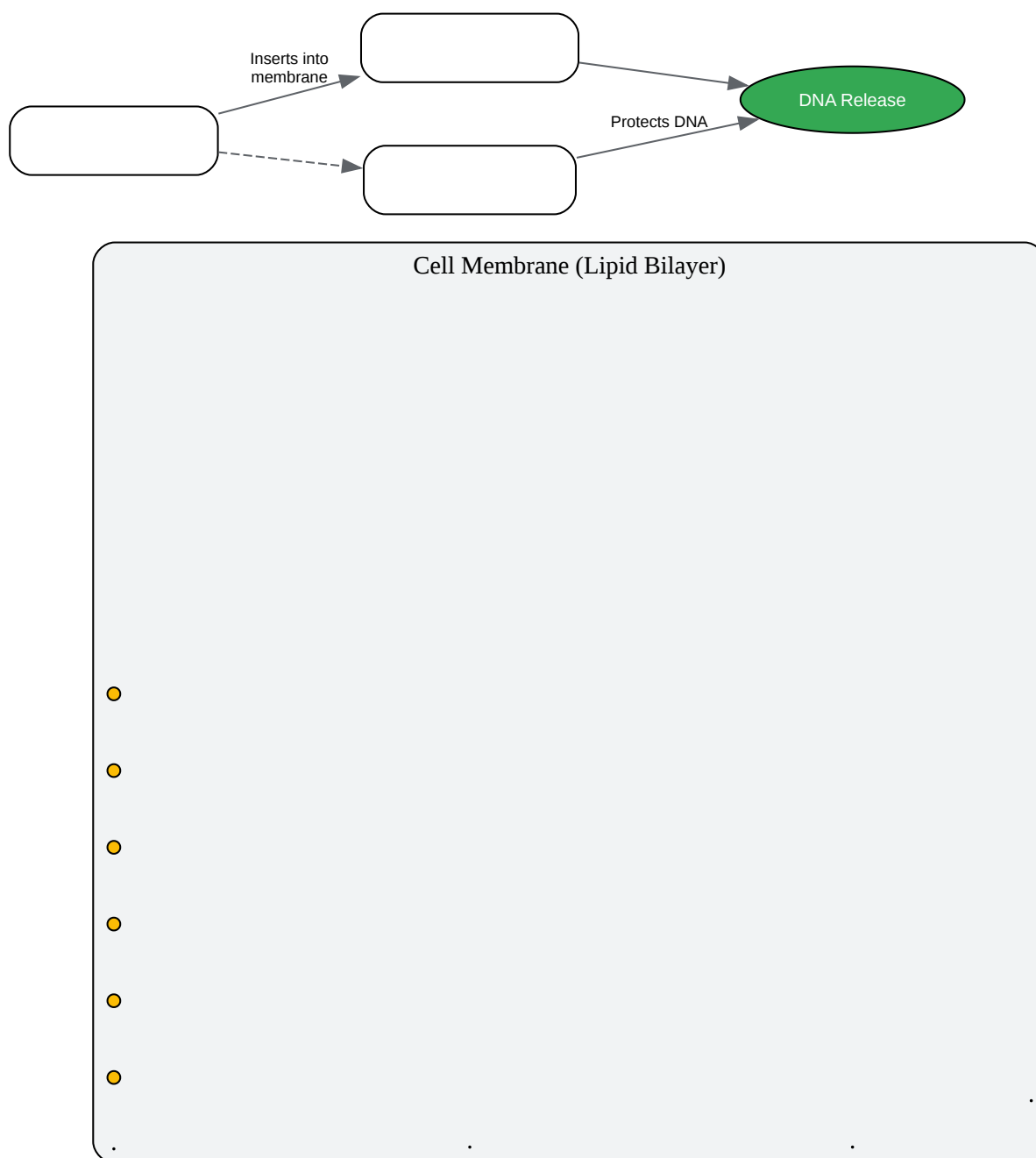
- Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.

Visualizations



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Figure 1. General workflow for DNA extraction from tissue using **sodium sarcosinate**.



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Figure 2. Mechanism of action of **sodium sarcosinate** in cell lysis.

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- To cite this document: BenchChem. [Optimal concentration of sodium sarcosinate for DNA extraction from tissue.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128030#optimal-concentration-of-sodium-sarcosinate-for-dna-extraction-from-tissue]

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